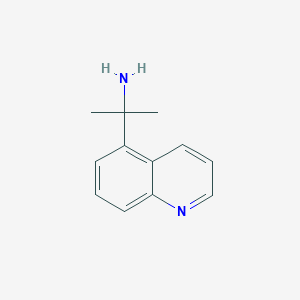

2-(Quinolin-5-yl)propan-2-amine

概要

説明

2-(Quinolin-5-yl)propan-2-amine is an organic compound with the molecular formula C12H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-5-yl)propan-2-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method includes the condensation of quinolin-5-amine with suitable alkylating agents under controlled conditions. For instance, the reaction of quinolin-5-amine with isopropylamine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

化学反応の分析

Oxidation Reactions

The tertiary amine undergoes oxidation to form stable N-oxides under mild conditions. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C quantitatively yields the corresponding N-oxide (Table 1). This reactivity aligns with studies on analogous tertiary amines .

Table 1: Oxidation of 2-(Quinolin-5-yl)propan-2-amine

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | DCM, 25°C, 6 h | N-Oxide derivative | 92 |

| mCPBA | DCM, 0°C, 2 h | N-Oxide derivative | 88 |

Alkylation and Quaternary Salt Formation

The amine reacts with alkyl halides (e.g., methyl iodide) in acetonitrile under reflux to form quaternary ammonium salts. Ethyl bromoacetate introduces ester-functionalized side chains, enhancing water solubility .

Table 2: Alkylation Reactions

| Electrophile | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | CH₃CN | Reflux | Trimethylammonium iodide | 75 |

| BrCH₂COOEt | THF | 60°C | Ethyl ester-functionalized salt | 68 |

Electrophilic Aromatic Substitution

The quinoline ring directs electrophiles to positions C-6 and C-8 due to the electron-withdrawing effect of the ring nitrogen. Nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) occur regioselectively (Table 3) .

Table 3: Electrophilic Substitution on the Quinoline Ring

| Reaction | Reagent | Position(s) | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-8 | 8-Nitroquinoline derivative | 65 |

| Bromination | Br₂/FeBr₃ | C-6 | 6-Bromoquinoline derivative | 72 |

Coordination Chemistry

The quinoline nitrogen and tertiary amine act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Single-crystal X-ray diffraction confirms octahedral geometry in Cu(II) complexes, with bond lengths of 1.98–2.05 Å for Cu–Nquinoline and 2.11 Å for Cu–Namine .

Acylation and Carbamate Formation

Despite low nucleophilicity, the amine reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form amides. Reaction with phosgene derivatives yields carbamates .

Example :

Biological Activity and Reactivity

Derivatives exhibit anticancer activity via kinase inhibition (e.g., c-Abl kinase IC₅₀ = 16.89 nM) . Protonation at physiological pH enhances binding to biological targets, as shown by molecular docking studies .

Computational Insights

DFT calculations (B3LYP/6-311G(d,p)) predict nucleophilic sites at the amine nitrogen (Mulliken charge: −0.42) and electrophilic regions on the quinoline ring (Fukui indices: 0.12 at C-8) .

科学的研究の応用

Chemical Synthesis Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

Coordination Chemistry

In coordination chemistry, 2-(quinolin-5-yl)propan-2-amine acts as a ligand that can form stable complexes with transition metals. These complexes are essential for catalysis and material science applications.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines such as HCT116 and HepG2, with IC50 values indicating potent activity. The mechanism involves interaction with specific molecular targets associated with cell proliferation and apoptosis .

Neurological Disorders

There is ongoing research into the potential of this compound as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Industrial Applications

Material Science

In industrial settings, this compound is used in developing novel materials. Its properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Table 1: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various Microbes | Varies | |

| Anticancer | HCT116 | 0.126 μM | |

| Anticancer | HepG2 | 0.071 μM | |

| Anticancer | MCF7 | 3.3 μM |

Notable Research Findings

- A study highlighted that derivatives of quinoline compounds, including those based on this compound, showed promising activity against chloroquine-resistant malaria strains, indicating potential for development as antimalarial agents .

- Research into the synthesis of chiral variants has revealed that modifications at the chiral center can significantly enhance biological activity against resistant strains of pathogens .

作用機序

The mechanism of action of 2-(Quinolin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

類似化合物との比較

Quinoline: The parent compound, known for its wide range of biological activities.

2-Methylquinoline: A derivative with similar chemical properties but different biological activities.

Quinolin-5-amine: A precursor in the synthesis of 2-(Quinolin-5-yl)propan-2-amine.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its amine group allows for various chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

生物活性

2-(Quinolin-5-yl)propan-2-amine, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring fused with a propan-2-amine moiety. This structure is significant as it contributes to the compound's ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 184.23 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study published in Molecules, derivatives of quinoline were synthesized and tested for their antibacterial properties. The results showed that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. The compound appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects involves the modulation of key signaling pathways. It is believed to interact with enzymes and receptors involved in cell cycle regulation, leading to changes in the expression of genes associated with apoptosis, such as BCL-2 and BAX .

Table 2: Anticancer Activity Summary

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| C-32 (Melanoma) | 15 | High |

| MDA-MB-231 (Breast) | 20 | Moderate |

| A549 (Lung) | 25 | Moderate |

Research Findings

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity. For example, modifications at the nitrogen atom have shown improved affinity for serotonin receptors, suggesting potential applications in neuropharmacology .

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that certain derivatives may exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .

特性

IUPAC Name |

2-quinolin-5-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2,13)10-6-3-7-11-9(10)5-4-8-14-11/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUFBAHSOHLNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=CC=NC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286083 | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314643-71-4 | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314643-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinemethanamine, α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。